

The HPK1 Signaling Pathway in T-Cell Activation: A Technical Guide

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Executive Summary

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a critical negative regulator of T-cell activation. As an intracellular immune checkpoint, HPK1 attenuates T-cell receptor (TCR) signaling, thereby dampening immune responses. This function, while crucial for maintaining immune homeostasis, can be exploited by tumors to evade immune surveillance. Consequently, HPK1 has emerged as a promising therapeutic target in immuno-oncology. This technical guide provides a comprehensive overview of the HPK1 signaling pathway, quantitative data on its inhibition, detailed experimental protocols for its study, and visual diagrams to elucidate key processes.

The Core HPK1 Signaling Pathway in T-Cell Activation

Upon engagement of the T-cell receptor (TCR) with an antigen presented by an antigenpresenting cell (APC), a signaling cascade is initiated that leads to T-cell activation, proliferation, and effector function. HPK1 acts as a crucial negative feedback loop in this process.



- Recruitment and Activation: Following TCR stimulation, HPK1 is recruited to the TCR signaling complex by adaptor proteins.[1] Its full activation is a multi-step process involving autophosphorylation and transphosphorylation by other kinases.[1][2]
- Substrate Phosphorylation: The primary and most well-characterized substrate of activated HPK1 in T-cells is the SH2 domain-containing leukocyte protein of 76 kDa (SLP-76).[3] HPK1 specifically phosphorylates SLP-76 at the serine 376 residue (S376).[3][4]
- Signal Dampening: The phosphorylation of SLP-76 at S376 creates a binding site for 14-3-3 proteins.[4][5] The recruitment of 14-3-3 proteins to SLP-76 leads to the ubiquitination and subsequent proteasomal degradation of SLP-76.[6][7] This destabilizes the TCR signaling complex, effectively terminating downstream signaling.[1][2]
- Downstream Consequences: The degradation of SLP-76 attenuates the activation of key downstream signaling molecules, including Phospholipase C gamma 1 (PLCγ1) and Extracellular signal-regulated kinase (ERK).[1][8] This ultimately leads to reduced production of effector cytokines such as Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ), and diminished T-cell proliferation and cytotoxic activity.[1][8] Genetic ablation or inhibition of HPK1 has been shown to enhance T-cell activation and anti-tumor immunity.[9][10]

Quantitative Data on HPK1 Inhibition

The development of small molecule inhibitors targeting the kinase activity of HPK1 is a major focus in cancer immunotherapy. The following tables summarize key quantitative data related to the efficacy of various HPK1 inhibitors.



Inhibitor	Target	IC50 Value	Assay Conditions	Reference(s)
NDI-101150	HPK1	0.7 nM	In vitro kinase assay	[11]
Compound M074-2865	HPK1	2.93 μΜ	In vitro kinase inhibition assay	[12]
Compound 1	HPK1	Potent	Cellular assays showing increased IFN-y and CD25, CD69, CD71 expression	[13]

Note: IC50 values for several clinical-stage inhibitors like BGB-15025 and CFI-402411 are not publicly disclosed in the provided search results.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the HPK1 signaling pathway.

In Vitro HPK1 Kinase Assay (Luminescence-based)

This protocol is adapted from ADP-Glo™ Kinase Assay methodologies and is suitable for high-throughput screening of HPK1 inhibitors.[1][14]

Materials:

- · Recombinant HPK1 enzyme
- Myelin Basic Protein (MBP) as a generic substrate
- ATP
- Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)



- ADP-Glo™ Kinase Assay Kit (Promega)
- Test compounds (HPK1 inhibitors) dissolved in DMSO
- White, opaque 384-well plates

Procedure:

- Reagent Preparation: Prepare serial dilutions of the test compound in kinase assay buffer.
 The final DMSO concentration should not exceed 1%. Prepare a master mix containing the kinase assay buffer, ATP (at a concentration near the Km for HPK1, if known), and MBP.
- Assay Plate Setup: Add 1 μ l of the diluted test compound or DMSO (vehicle control) to the wells of the 384-well plate.
- Enzyme Addition: Add 2 μl of diluted HPK1 enzyme to each well, except for the "no enzyme" control wells.
- Reaction Initiation: Add 2 µl of the substrate/ATP master mix to all wells to start the reaction.
- Incubation: Incubate the plate at room temperature for 60 minutes.
- ATP Depletion: Add 5 µl of ADP-Glo[™] Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
- Signal Generation: Add 10 μl of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes in the dark.
- Data Acquisition: Measure the luminescence using a plate reader.
- Data Analysis: Subtract the background luminescence (from "no enzyme" controls).
 Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Western Blot for Phospho-SLP-76 (S376)



This protocol allows for the detection of HPK1 activity in a cellular context by measuring the phosphorylation of its direct substrate, SLP-76.[5][15][16]

Materials:

- Jurkat T-cells or primary human T-cells
- Cell culture medium (e.g., RPMI 1640 with 10% FBS)
- T-cell stimulators (e.g., anti-CD3/anti-CD28 antibodies)
- Test compounds (HPK1 inhibitors)
- Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- SDS-PAGE gels and blotting apparatus
- PVDF membrane
- Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
- Primary antibodies: rabbit anti-phospho-SLP-76 (Ser376), rabbit anti-total SLP-76, and a loading control antibody (e.g., anti-GAPDH or anti-β-actin)
- HRP-conjugated secondary antibody (anti-rabbit IgG)
- Enhanced chemiluminescence (ECL) substrate

Procedure:

- Cell Culture and Treatment: Culture Jurkat cells or primary T-cells to the desired density. Preincubate the cells with various concentrations of the HPK1 inhibitor or DMSO for 1-2 hours.
- T-Cell Stimulation: Stimulate the T-cells with anti-CD3/anti-CD28 antibodies for a predetermined time (e.g., 15-30 minutes) to activate the TCR signaling pathway.
- Cell Lysis: Pellet the cells by centrifugation, wash with cold PBS, and lyse the cells in lysis buffer.



- Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
- SDS-PAGE and Western Blotting: Separate equal amounts of protein lysate on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
- Immunoblotting:
 - Block the membrane with blocking buffer for 1 hour at room temperature.
 - Incubate the membrane with the primary antibody against phospho-SLP-76 (S376) overnight at 4°C.
 - Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
- Stripping and Re-probing: Strip the membrane and re-probe with antibodies against total SLP-76 and a loading control to ensure equal protein loading.
- Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-SLP-76 signal to the total SLP-76 and loading control signals.

T-Cell Proliferation Assay (CFSE-based)

This assay measures the proliferation of T-cells in response to stimulation, a key functional outcome of T-cell activation.[9][17][18]

Materials:

- Primary human or mouse T-cells
- Carboxyfluorescein succinimidyl ester (CFSE)
- PBS
- Complete cell culture medium



- T-cell stimulators (e.g., anti-CD3/anti-CD28 antibodies or mitogens like Concanavalin A)
- Test compounds (HPK1 inhibitors)
- · Flow cytometer

Procedure:

- Cell Labeling: Resuspend isolated T-cells at a concentration of 1-10 x 10⁶ cells/mL in PBS.
 Add CFSE to a final concentration of 1-5 μM and incubate for 10 minutes at 37°C, protected from light.
- Quenching: Quench the labeling reaction by adding 5 volumes of cold complete medium and incubating for 5 minutes on ice.
- Washing: Wash the cells 2-3 times with complete medium to remove excess CFSE.
- Cell Culture and Treatment: Resuspend the CFSE-labeled cells in complete medium and plate them in a 96-well plate. Add serial dilutions of the HPK1 inhibitor or DMSO.
- Stimulation: Add T-cell stimulators to the appropriate wells.
- Incubation: Culture the cells for 3-5 days at 37°C in a CO2 incubator.
- Flow Cytometry Analysis: Harvest the cells and analyze them on a flow cytometer. CFSE fluorescence is typically detected in the FITC channel. As cells divide, the CFSE fluorescence intensity is halved with each cell division, resulting in distinct peaks on a histogram.
- Data Analysis: Analyze the CFSE histograms to determine the percentage of divided cells and the proliferation index for each condition.

Cytokine Production Assay (ELISA)

This protocol is for quantifying the secretion of key T-cell cytokines like IL-2 and IFN-y.[19][20] [21]

Materials:



- T-cells (e.g., primary T-cells or Jurkat cells)
- Complete cell culture medium
- T-cell stimulators (e.g., anti-CD3/anti-CD28 antibodies)
- Test compounds (HPK1 inhibitors)
- Commercially available ELISA kits for human or mouse IL-2 and IFN-y

Procedure:

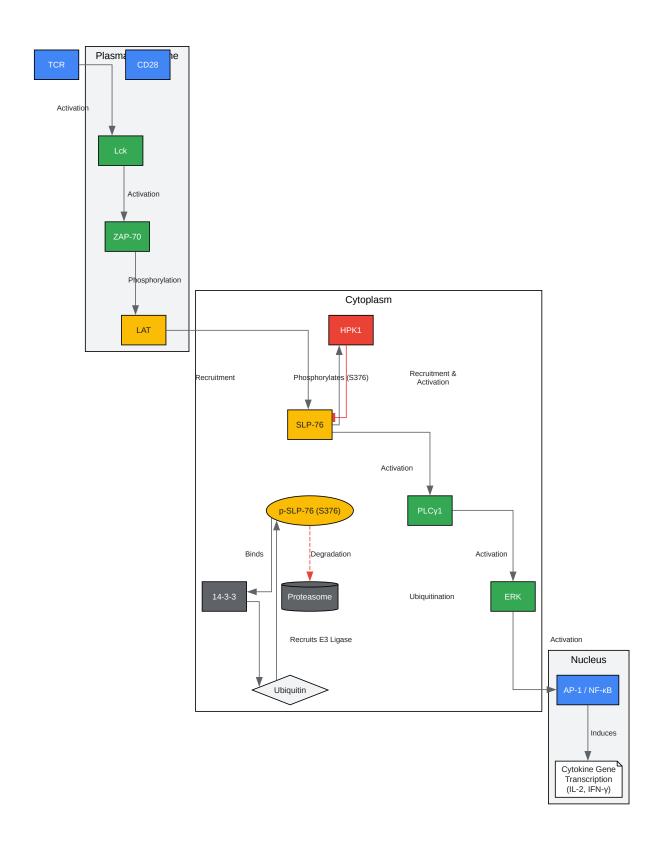
- Cell Culture and Treatment: Plate T-cells in a 96-well plate and pre-treat with various concentrations of the HPK1 inhibitor or DMSO.
- Stimulation: Stimulate the cells with anti-CD3/anti-CD28 antibodies.
- Incubation: Culture the cells for 24-72 hours to allow for cytokine accumulation in the supernatant.
- Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.
- ELISA: Perform the ELISA according to the manufacturer's instructions. This typically involves:
 - Adding the supernatants and standards to a microplate pre-coated with a capture antibody.
 - Incubating to allow the cytokine to bind.
 - Washing the plate and adding a biotinylated detection antibody.
 - Incubating and washing again.
 - Adding streptavidin-HRP.
 - Incubating and washing.



- Adding a substrate solution (e.g., TMB) and stopping the reaction.
- Data Acquisition: Read the absorbance at the appropriate wavelength using a microplate reader.
- Data Analysis: Generate a standard curve from the standards and calculate the concentration of the cytokine in each sample.

Mandatory Visualizations HPK1 Signaling Pathway in T-Cell Activation





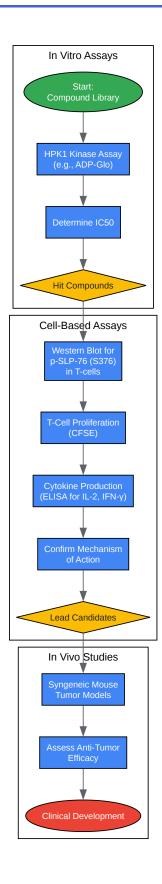
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Caption: HPK1 negatively regulates TCR signaling via phosphorylation and subsequent degradation of SLP-76.

Experimental Workflow for HPK1 Inhibitor Screening





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Caption: A typical workflow for the discovery and validation of novel HPK1 inhibitors.



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